REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.OO.C(=O)([O-])[O-:13].[Na+].[Na+]>C(O)(=O)C>[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[N+:6]([O-:13])[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
7.74 g
|
Type
|
reactant
|
Smiles
|
COCC=1C=NC=CC1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was subjected to filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
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Type
|
WASH
|
Details
|
The resultant filtrate was washed with a saturated aqueous solution of sodium hydrogensulfite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution, and dried over anhydrous sodium carbonate
|
Type
|
ADDITION
|
Details
|
Activated carbon was added
|
Type
|
FILTRATION
|
Details
|
followed by filtration through Celite™
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COCC=1C=[N+](C=CC1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |